The presence of a nitrogen-containing heterocyclic ring and a sulfur atom hints at potential for the molecule to interact with biological systems. Researchers might investigate its activity against specific enzymes or receptors relevant to diseases.
The combination of carbon, hydrogen, nitrogen, and sulfur suggests the molecule could be involved in the formation of specific materials. Research could explore its use in the development of novel polymers, semiconductors, or catalysts.
The structure of CID 520889 can be a starting point for the synthesis of more complex molecules with desired properties. Researchers might use it as a building block to create new drugs, functional materials, or probes for biological studies.
3-Aminopyridine-2-thiol is a heterocyclic compound characterized by the presence of an amino group and a thiol group attached to a pyridine ring. Its molecular formula is , and it features a pyridine ring with an amino group at the 3-position and a thiol group at the 2-position. This compound is notable for its potential biological activities and its utility in organic synthesis.
Research indicates that 3-aminopyridine-2-thiol exhibits various biological activities. It has been explored for its potential as an antibacterial agent and has shown promise in pharmacological applications, particularly in the development of new drugs targeting specific diseases. The presence of both the amino and thiol groups enhances its reactivity and biological interactions, making it a compound of interest in medicinal chemistry.
The synthesis of 3-aminopyridine-2-thiol typically involves:
Another synthetic route includes the reaction of 2-chloropyridine with thiourea under appropriate conditions, leading to the formation of the desired thiol compound.
3-Aminopyridine-2-thiol finds applications in several fields:
Studies on the interactions of 3-aminopyridine-2-thiol with biological systems have shown that it can form hydrogen bonds and hydrophobic interactions with various biomolecules. These interactions can influence its pharmacokinetic properties and biological efficacy. For instance, crystal structure analyses indicate significant hydrogen bonding between the amino group of one molecule and the nitrogen atom of another, contributing to the stability of its crystalline form .
Several compounds share structural similarities with 3-aminopyridine-2-thiol. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Aminopyridine | Amino group at position 2 | Lacks thiol functionality; primarily used as a precursor in synthesis. |
| 3-Aminopyridine | Amino group at position 3 | Does not contain a thiol group; used in similar applications but with different reactivity. |
| 4-Aminothiophenol | Amino group on phenolic ring | Contains sulfur but lacks pyridine structure; used in dye synthesis. |
| 6-Aminopyridine-3-thiol | Amino group at position 6 | Similar reactivity but different positional isomerism affecting properties. |
Uniqueness of 3-Aminopyridine-2-Thiol: The combination of an amino group at position three and a thiol group at position two distinguishes it from other aminopyridines, providing unique reactivity patterns that are beneficial for specific synthetic routes and biological activities.